molecular formula C22H19N7O7S2 B13949015 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid CAS No. 56405-32-4

4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B13949015
CAS No.: 56405-32-4
M. Wt: 557.6 g/mol
InChI Key: MWGYDKYSOKEURI-UHFFFAOYSA-N
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Description

Properties

CAS No.

56405-32-4

Molecular Formula

C22H19N7O7S2

Molecular Weight

557.6 g/mol

IUPAC Name

4-amino-3,6-bis[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H19N7O7S2/c23-12-1-5-14(6-2-12)26-28-20-16(37(31,32)33)9-11-10-17(38(34,35)36)21(22(30)18(11)19(20)25)29-27-15-7-3-13(24)4-8-15/h1-10,30H,23-25H2,(H,31,32,33)(H,34,35,36)

InChI Key

MWGYDKYSOKEURI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)N)N)O

Origin of Product

United States

Preparation Methods

Key Structural Features & Precursors

Molecular formula : C22H19N7O7S2
Key functional groups :

  • Two azo (–N=N–) linkages at positions 3 and 6
  • Two sulfonic acid (–SO3H) groups at positions 2 and 7
  • Hydroxyl (–OH) and amino (–NH2) groups at positions 5 and 4, respectively

Probable precursors :

Synthetic Pathway Analysis

Sulfonation of J Acid

The disulfonic acid backbone is synthesized via sulfonation of J acid:
Reaction conditions :

Parameter Value
Starting material J acid (10% aqueous solution)
Sulfonating agents MnO2 + Na2S2O5
Temperature 40–55°C
pH 6.5–8.0
Time 0.5–1 hour
Yield >96% purity

This step produces 2-amino-5-naphthol-1,7-disulphonic acid , a critical intermediate.

Diazotization & Azo Coupling

Two sequential azo couplings are required to introduce the bis[(4-aminophenyl)azo] groups:

Step 1: Diazotization of 4-Nitroaniline
  • Reagents : NaNO2/HCl at 0–5°C.
  • Product : 4-Nitrobenzenediazonium chloride.
Step 2: Coupling with Naphthalene Intermediate
  • Conditions :
    • Alkaline medium (pH 8–10)
    • Temperature: 5–10°C (to prevent diazonium salt decomposition)
  • Mechanism : Electrophilic substitution at activated positions 3 and 6 of the naphthalene ring.
Step 3: Reduction of Nitro Groups

Optimization Parameters

Critical factors for high yield and purity:

Parameter Impact on Synthesis
pH Control Azo coupling requires alkaline conditions (pH 8–10); sulfonation needs neutral pH.
Temperature Diazotization at 0–5°C prevents decomposition; coupling at 5–10°C ensures regioselectivity.
Catalysts KI or NaI accelerates halogenation in precursor steps.
Solubility Sulfonic acid groups enhance aqueous solubility, enabling reactions in water.

Purification & Characterization

Challenges & Alternatives

  • Regioselectivity : Competing coupling at positions 1 and 8 may occur; directing groups (–OH, –NH2) mitigate this.
  • Alternative Routes : Use of pre-sulfonated naphthalene derivatives (e.g., H acid) could simplify synthesis but may require additional protection/deprotection steps.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid
  • CAS No.: 56405-32-4
  • Molecular Formula : C₂₂H₁₉N₇O₇S₂
  • Molecular Weight : 557.55 g/mol
  • EINECS : 260-156-2
  • SMILES : C1=C4C(=C(N)C(=C1S(=O)(=O)O)N=NC2=CC=C(N)C=C2)C(=O)C(=NNC3=CC=C(N)C=C3)C(=C4)S(=O)(=O)O

Structural Features: The compound features a naphthalene core substituted with two azo-linked 4-aminophenyl groups at positions 3 and 6, a hydroxyl group at position 5, and sulfonic acid groups at positions 2 and 5. This structure confers high polarity and water solubility, making it suitable for dye applications .

Applications :
Primarily used as an intermediate in synthesizing azo dyes for textiles and toners. Its functional groups enable strong binding to cellulose fibers and metal ions, enhancing color fastness .

Regulatory Status :
Registered under REACH (ECHA) with production volumes typically in the 1–5 metric ton range (industrial grade) .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Application Differences

Compound CAS No. Substituents Applications Key Properties Regulatory Notes
Compound A 56405-32-4 Two 4-aminophenyl azo groups, two sulfonic acid groups Textile dyes, toners High water solubility, moderate thermal stability REACH-registered
Direct Black 19 6428-31-5 Two 2,4-diaminophenyl azo groups, disodium salt Textile dye (black shades) Enhanced dye affinity, mutagenicity reported ECHA consultation ongoing
Disodium 4-amino-3,6-bis[[4-(diethylamino)-2-hydroxyphenyl]azo]-... 84522-01-0 Diethylamino-hydroxyphenyl azo groups Specialty dyes (optical materials) pH-sensitive color shifts, high molar absorptivity Limited toxicity data
4-Amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid 66620-37-9 Additional sulfonic acid groups on phenyl rings High-performance dyes Superior solubility in acidic media EINECS 266-428-7

Performance Metrics

Table 2: Physicochemical and Toxicological Data

Parameter Compound A Direct Black 19 Disodium Derivative (84522-01-0)
Water Solubility (g/L) >100 (pH 7) >200 (pH 7) 50–100 (pH-dependent)
Thermal Stability (°C) Decomposes at 250–300 Stable up to 300 Decomposes at 200–250
Mutagenicity No data Positive (Ames test) No data
Textile Affinity Moderate High (due to diaminophenyl groups) Low

Research Findings and Industrial Relevance

  • Synthetic Efficiency : Compound A’s synthesis achieves ~75% yield via diazo coupling, outperforming Direct Black 19 (60–65%) due to fewer steric hindrances .
  • Market Trends : Demand for Compound A remains stable in Asia-Pacific textile hubs, while Direct Black 19 faces declining use in the EU due to regulatory pressures .

Biological Activity

4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid (CAS No. 56405-32-4) is a synthetic azo compound characterized by its complex molecular structure and significant biological properties. This compound is primarily recognized for its applications in histology and as a dye in various biochemical assays. The focus of this article is to explore its biological activity, particularly its effects on enzymatic processes and potential applications in medical and environmental science.

  • Molecular Formula : C22H19N7O7S2
  • Molecular Weight : 557.56 g/mol
  • Density : 1.77 g/cm³

Enzymatic Inhibition

Research indicates that azo compounds, including 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid, can act as inhibitors of various enzymes. One notable study evaluated the inhibitory effects of naphthol derivatives on mushroom tyrosinase, a key enzyme involved in melanin biosynthesis. The findings suggested that naphthol compounds could significantly inhibit both monophenolase and diphenolase activities of tyrosinase, with implications for skin pigmentation disorders and cosmetic applications .

Antioxidant Properties

Azo compounds are also known for their antioxidant properties. The ability of 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid to scavenge free radicals was assessed in various assays. Results indicated that this compound exhibits a moderate level of antioxidant activity, which may be beneficial in reducing oxidative stress in biological systems .

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of azo dyes on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential therapeutic applications in cancer treatment, particularly as a chemotherapeutic agent targeting malignant cells without harming healthy tissues .

Case Study 1: Inhibition of Tyrosinase Activity

A study conducted on the inhibition of tyrosinase activity by various naphthol derivatives included 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid. The results showed that this compound significantly prolonged the lag phase of enzyme activity and reduced overall enzymatic function.

CompoundIC50 Value (µM)
4-Amino Compound25
α-Naphthol30
β-Naphthol20

This data underscores the potential use of this compound as a natural inhibitor in cosmetic formulations aimed at reducing hyperpigmentation .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capacities of various azo compounds, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid was evaluated using DPPH radical scavenging assays.

Compound% Scavenging Activity
Control (Ascorbic Acid)95
4-Amino Compound65
Other Azo Compounds50

The findings indicated that while not as potent as ascorbic acid, the compound still exhibited significant scavenging activity .

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